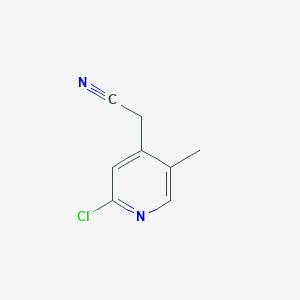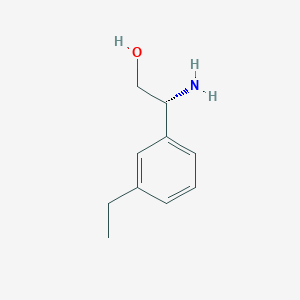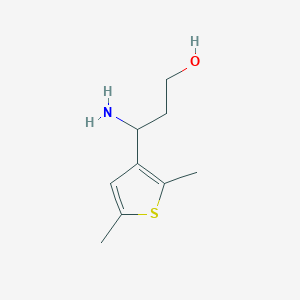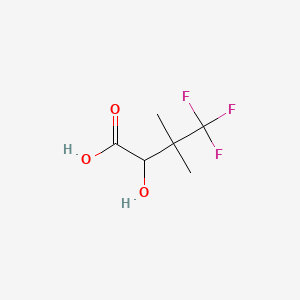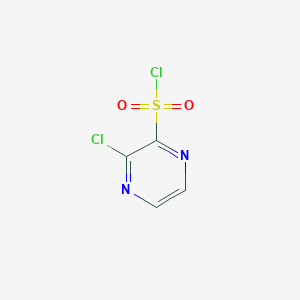
3-Chloropyrazine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2ClN2O2S. It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and a sulfonyl chloride group at the second position of the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine-2-sulfonyl chloride. One common method includes the reaction of pyrazine-2-sulfonic acid with phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out by adding PCl5 to a solution of pyrazine-2-sulfonic acid in a stepwise manner, ensuring that the reaction proceeds smoothly and efficiently .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using microchannel reactors. This method involves the rapid diazotization of 3-aminopyrazine with isoamyl nitrite, followed by the reaction with thionyl chloride to produce the desired compound. The use of microchannel reactors allows for continuous operation, improved safety, and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as benzylamines are commonly used in substitution reactions. The reaction typically occurs in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride group to a sulfonamide group.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Reduced Sulfonamide Compounds: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
3-Chloropyrazine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules, including antimicrobial and antiviral agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloropyrazine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a sulfonyl chloride group.
Pyrazine-2-sulfonyl chloride: Lacks the chlorine atom at the third position.
Uniqueness
3-Chloropyrazine-2-sulfonyl chloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyrazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and scientific research .
Propiedades
Número CAS |
1211583-97-9 |
|---|---|
Fórmula molecular |
C4H2Cl2N2O2S |
Peso molecular |
213.04 g/mol |
Nombre IUPAC |
3-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
Clave InChI |
QELLFVPWUTYQBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


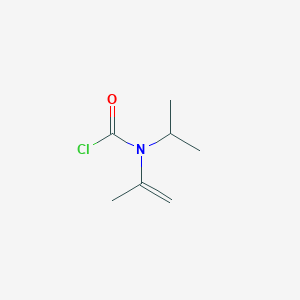
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)


aminehydrochloride](/img/structure/B13559089.png)
